Product packaging for Phosphanthridine(Cat. No.:CAS No. 161-95-5)

Phosphanthridine

Cat. No.: B085997
CAS No.: 161-95-5
M. Wt: 196.18 g/mol
InChI Key: GUXJCLTWFNVNIV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Phosphanthridine Chemistry

The foundational chemistry of organophosphorus compounds dates back to the 19th century, with early explorations into the synthesis and reactivity of molecules containing carbon-phosphorus bonds. However, the specific ring system of this compound, also known by systematic names such as 9-phosphaphenanthrene and dibenzo[b,d]phosphorin, gained more focused attention in the latter half of the 20th century.

Initial synthetic efforts were often challenging, requiring multi-step procedures and harsh reaction conditions. A significant breakthrough in accessing the this compound core came with the development of cyclization strategies involving precursors like 2-phenylphenol (B1666276) and phosphorus trichloride. These methods paved the way for more systematic investigations into the fundamental properties and reactivity of the this compound scaffold.

A pivotal moment in the evolution of this compound chemistry was the synthesis and characterization of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide, a derivative commonly known as DOPO. First reported in the 1970s, the discovery of DOPO's exceptional flame-retardant properties marked a turning point, propelling this compound chemistry into the realm of industrial application and intensive academic research. The subsequent decades saw a surge in the development of various synthetic methodologies to produce DOPO and its derivatives on a larger scale, solidifying its importance in the field of polymer chemistry.

Significance of this compound in Contemporary Chemical Research

The significance of this compound in modern chemical research is multifaceted, primarily driven by the versatile reactivity of the phosphorus center and the rigid, planar structure of the dibenzophosphorin core. The ability to readily modify the phosphorus atom—by altering its oxidation state or by introducing various substituents—allows for the fine-tuning of the molecule's electronic and steric properties.

This tunability is central to its widespread use. For instance, the reactivity of the P-H bond in DOPO allows for its incorporation into a multitude of polymer backbones, imparting superior flame retardancy to materials like polyesters, nylons, and epoxy resins. wikipedia.org Beyond this well-established application, the this compound scaffold is increasingly being explored in the design of novel ligands for catalysis, functional materials for organic electronics, and as a core structure in medicinal chemistry. The inherent chirality of certain this compound derivatives also opens up avenues for their use in asymmetric synthesis.

Overview of Major Research Domains Pertaining to this compound

The research surrounding this compound and its derivatives can be broadly categorized into three major domains:

Materials Science: This is arguably the most dominant area of this compound research. The primary focus lies in the development of halogen-free flame retardants. DOPO and its derivatives are highly valued for their efficiency in both the gas and condensed phases during combustion, making them an environmentally friendlier alternative to traditional halogenated flame retardants. sciforum.net Research in this area is geared towards synthesizing new this compound-based monomers and polymers with enhanced thermal stability and flame retardancy for a wide range of applications, from electronics to textiles.

Organic Synthesis and Catalysis: The this compound framework serves as a scaffold for the design of novel ligands for transition metal catalysis. The phosphorus atom can act as a Lewis basic site, coordinating to metal centers and influencing the catalytic activity and selectivity of reactions. Researchers are exploring this compound-based ligands in cross-coupling reactions, hydrogenation, and other important organic transformations. The rigid backbone of the molecule can provide a well-defined steric environment around the metal center, which is crucial for achieving high levels of stereocontrol in asymmetric catalysis.

Medicinal Chemistry: While less explored than the other domains, the this compound core is emerging as a privileged scaffold in drug discovery. The structural similarity of the dibenzophosphorin ring system to other biologically active tricyclic frameworks has prompted investigations into its potential as a building block for new therapeutic agents. Phosphonate and phosphinate derivatives, which are structurally related to phosphanthridines, have a well-established history in medicinal chemistry, often acting as mimics of phosphates in biological systems. frontiersin.orgnih.gov This precedent suggests that this compound derivatives could find applications as enzyme inhibitors or modulators of other biological targets.

The continued exploration of these research domains promises to further expand the utility and importance of the this compound ring system in the years to come.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9P B085997 Phosphanthridine CAS No. 161-95-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161-95-5

Molecular Formula

C13H9P

Molecular Weight

196.18 g/mol

IUPAC Name

phosphanthridine

InChI

InChI=1S/C13H9P/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-9H

InChI Key

GUXJCLTWFNVNIV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=PC3=CC=CC=C23

Canonical SMILES

C1=CC=C2C(=C1)C=PC3=CC=CC=C23

Synonyms

Phosphanthridine

Origin of Product

United States

Synthetic Methodologies and Strategies for Phosphanthridine Core Structures and Derivatives

Direct Synthetic Routes to the Phosphanthridine Framework

The construction of the fundamental this compound skeleton can be achieved through several direct synthetic approaches. These methods focus on forming the key ring structure from acyclic or simpler cyclic precursors.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for the synthesis of the this compound core. This approach involves the formation of a new ring by connecting two reactive ends of a single molecule. A notable example is the palladium-catalyzed intramolecular direct arylation of bromo-substituted phosphine (B1218219) oxides. researchgate.net This method allows for the efficient synthesis of phosphorus-containing heterocycles. researchgate.net

Another approach involves the intramolecular Heck reaction, a versatile method for carbon-carbon bond formation. wikipedia.org This reaction can be used to create carbocyclic and heterocyclic compounds of varying ring sizes. wikipedia.org Furthermore, auto-tandem catalysis using a strong Brønsted base has been employed for the synthesis of diarylalkanes, which can serve as precursors for cyclization reactions to form benzofuran (B130515) moieties and other heterocyclic systems. rsc.org

Palladium-Catalyzed Direct Arylation Strategies for this compound Synthesis

Palladium-catalyzed direct arylation has emerged as a highly effective tool for constructing the this compound framework. researchgate.netorganic-chemistry.org This strategy involves the coupling of an aryl or alkenyl halide with an alkene in the same molecule. wikipedia.org These reactions often proceed through a domino sequence, such as an intermolecular amination followed by an intramolecular direct arylation, to afford functionalized heterocycles like indoles and carbazoles. organic-chemistry.org

The efficiency of these reactions can be influenced by various factors, including the choice of catalyst, ligands, and reaction conditions. For instance, phosphine-free palladium-catalyzed direct C-2 arylation of indoles has been achieved at room temperature. nih.gov Moreover, palladium catalysis has been successfully applied to the direct arylation of phenols with aryl iodides under mild conditions. rsc.org The versatility of this methodology extends to the synthesis of complex, annulated N-heterocycles using inexpensive and readily available starting materials. organic-chemistry.org

Synthesis of Substituted this compound Derivatives

Beyond the core structure, the synthesis of substituted this compound derivatives allows for the fine-tuning of their chemical and physical properties. This is achieved through various functionalization strategies and stereoselective methods.

Strategies for Functionalization of the this compound Skeleton

The functionalization of the pre-formed this compound skeleton is a key strategy for introducing a wide range of substituents. This can involve the introduction of various functional groups onto the aromatic rings or at the phosphorus center. For instance, methods have been developed for the synthesis of phosphorus(V)-substituted six-membered N-heterocycles. mdpi.com

Cross-coupling reactions are particularly useful for this purpose. For example, nickel-catalyzed cross-coupling of pyridine (B92270) carboxylic acid phenyl esters with secondary phosphine oxides has been used to introduce phosphine oxide groups. mdpi.com The Michaelis-Arbuzov reaction is another well-established method for the synthesis of phosphoryl-substituted heterocycles. mdpi.com These functionalization strategies provide access to a diverse library of this compound derivatives with tailored properties.

Functionalization StrategyReagents/CatalystsResulting Functional Group
Nickel-Catalyzed Cross-CouplingNickel acetate, Secondary phosphine oxidesPhosphine oxide
Michaelis-Arbuzov ReactionPyrimidinyl halides, PhosphitesPhosphonate

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives, where the phosphorus atom or other parts of the molecule are stereogenic centers, is of significant interest for applications in asymmetric catalysis and materials science. Stereoselective synthesis aims to control the formation of a specific stereoisomer. msu.edu

Several approaches have been developed for the stereoselective synthesis of chiral phosphorus compounds. Chiral phosphoric acids have been utilized as efficient organocatalysts for a variety of enantioselective transformations, leading to axially chiral compounds. beilstein-journals.org The stereoselective synthesis of ligands containing multiple chiral elements, such as Phosferrox-type ligands, has also been achieved. uea.ac.uk These methods often rely on the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. uea.ac.ukua.es The development of such stereoselective methods is crucial for accessing enantiomerically pure this compound derivatives for specialized applications.

Stereoselective MethodKey FeatureApplication
Chiral Phosphoric Acid CatalysisUse of chiral Brønsted acidsSynthesis of axially chiral biaryls
Auxiliary-Controlled LithiationUse of a chiral oxazoline (B21484) auxiliarySynthesis of P-stereogenic ligands

Novel Synthetic Transformations Employing this compound Precursors

This compound derivatives can also serve as valuable precursors for further synthetic transformations, leading to novel and complex molecular architectures. These transformations can involve the modification of the this compound core or the use of functional groups on the molecule to build additional complexity.

For instance, silylboronates, which can be related to phosphorus-containing precursors, have been utilized as silyl (B83357) radical precursors in a variety of C-Si and C-X bond-forming transformations. rsc.org Furthermore, the development of sustainable synthetic transformations, such as replacing traditional photoredox catalysts with electrochemical radical initiation, opens new avenues for the use of this compound-related compounds in cleaner and more scalable synthetic methods. findaphd.com These novel transformations expand the synthetic utility of phosphanthridines and their derivatives, enabling the creation of advanced materials and functional molecules.

Mechanistic Investigations in Phosphanthridine Chemistry

Elucidation of P-C Bond Formation Mechanisms in Phosphanthridine Synthesis

The construction of the this compound scaffold fundamentally relies on the formation of one or more phosphorus-carbon (P-C) bonds. The mechanisms governing this critical step can vary significantly depending on the chosen synthetic strategy and starting materials.

One of the primary methods for P-C bond formation is through the reaction of phosphorus nucleophiles with carbon electrophiles. beilstein-journals.org This can involve the displacement of a halogen from an organohalide by a metallated organophosphine, such as a Grignard or organolithium reagent. beilstein-journals.org Another approach involves the reaction of electrophilic terminal phosphinidene (B88843) complexes with arylboronic acids. ntu.edu.sg Preliminary mechanistic studies suggest that this reaction may proceed through the insertion of the phosphinidene complex into the boron-oxygen bond of the arylboronic acid, which is then followed by a 1,2-migration of the aryl group to the phosphorus atom, thereby establishing the P-C bond. ntu.edu.sg

Radical processes offer an alternative pathway for P-C bond formation. d-nb.info The addition of phosphorus-centered radicals, often generated from H-P compounds, across unsaturated carbon-carbon bonds is a well-established method. d-nb.info Homolytic substitution at the phosphorus atom represents another radical-based strategy, which can lead to the difunctionalization of multiple bonds. d-nb.info

Computational studies, often employing Density Functional Theory (DFT), have become indispensable for mapping out the intricate energy landscapes of these reactions. uq.edu.ausumitomo-chem.co.jp These theoretical calculations help to identify plausible intermediates and transition states, which are often too short-lived to be observed experimentally. sumitomo-chem.co.jp For instance, investigations into the P-C bond cleavage using lithium in tertiary phosphines have indicated that the mechanism involves a thermodynamic equilibrium between P-C(aryl) and P-C(alkyl) cleaved radicals and anions. nih.gov This equilibrium is followed by stabilization of these species as lithium salts. nih.gov Such insights are crucial for optimizing reaction conditions to favor the desired bond formation over cleavage.

The table below summarizes key mechanistic pathways for P-C bond formation relevant to this compound synthesis.

Mechanistic Pathway Key Reactants Description of Key Steps Supporting Evidence
Nucleophilic Substitution Metallated Organophosphines, OrganohalidesAttack of a phosphorus nucleophile on a carbon electrophile, displacing a leaving group. beilstein-journals.orgresearchgate.netIsolation of products, compatibility with various functional groups. beilstein-journals.org
Phosphinidene Insertion Electrophilic Phosphinidene Complexes, Arylboronic AcidsInsertion of phosphinidene into a B-O bond, followed by 1,2-aryl migration to the phosphorus center. ntu.edu.sgPreliminary mechanistic and computational studies. ntu.edu.sg
Radical Addition H-P Compounds, Alkenes/AlkynesGeneration of a phosphorus-centered radical which then adds across a C-C multiple bond. d-nb.infoSpectroscopic evidence of radical intermediates, product analysis. d-nb.info
Reductive Cleavage/Formation Tertiary Phosphines, LithiumEquilibrium between P-C cleaved radical and anionic species, followed by trapping. nih.govProduct distribution studies, influence of additives like water. nih.gov

Role of Catalytic Species in this compound Cyclization Reactions

Catalysis is pivotal in modern organic synthesis, enabling efficient and selective construction of complex molecules like phosphanthridines. Both metal-based and photocatalytic systems have been explored for their ability to mediate the crucial cyclization step.

Transition metal complexes, particularly those of rhodium and palladium, are effective catalysts for hydrophosphanation reactions, an atom-economical method for forming P-C bonds. csic.es In rhodium-catalyzed systems, complexes containing both hydrido and phosphanido functionalities are of great interest. csic.es A proposed catalytic cycle often begins with the coordination of an alkene or alkyne to the metal center, followed by insertion into either the metal-phosphorus or metal-hydride bond (inner-sphere pathway). csic.es An alternative, outer-sphere pathway involves a phospha-Michael addition. csic.es DFT calculations have highlighted the key role of the hydride ligand, which can stabilize intermediates and transition states through Rh-H···C interactions, facilitating the subsequent hydrogen transfer to form the C-H bond and close the catalytic cycle. csic.es Similarly, palladium-catalyzed tandem reactions, such as an intermolecular Suzuki coupling followed by an intramolecular Heck reaction, can construct complex heterocyclic systems from simple precursors. organic-chemistry.org The mechanism involves sequential oxidative addition, transmetalation, reductive elimination, and a final intramolecular carbopalladation/β-hydride elimination sequence. organic-chemistry.org

Visible light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. nih.gov In the context of cyclization, a photocatalyst, such as a ruthenium or iridium complex, absorbs visible light and enters an excited state. This excited state can then engage in single-electron transfer (SET) with a substrate to generate a radical. nih.gov This radical can then participate in cyclization reactions to form the desired ring system. nih.gov For example, reductive quenching of an excited photocatalyst can generate a potent reductant, which then reduces an alkyl halide to an alkyl radical, initiating the cyclization cascade. nih.gov Disulfides have also been used as photocatalysts; under photoirradiation, they cleave into thiyl radicals which can catalyze various transformations, including cyclizations. beilstein-journals.org

The table below outlines the roles of different catalytic species in reactions pertinent to this compound cyclization.

Catalyst Type Example Catalyst Key Mechanistic Role Reaction Type
Transition Metal [Rh(Tp)H(PMe3)(PPh2)]Contains both nucleophilic phosphanido and hydrido functionalities to facilitate P-C and C-H bond formation. csic.esIntramolecular Hydrophosphanation
Transition Metal Palladium with TrifurylphosphineCatalyzes tandem Suzuki/Heck reactions via oxidative addition, transmetalation, and carbopalladation steps. organic-chemistry.orgTandem Cross-Coupling/Cyclization
Photoredox Catalyst Ru(bpy)3²⁺Generates radical intermediates via single-electron transfer upon visible light irradiation. nih.govReductive Radical Cyclization
Disulfide Photocatalyst Diphenyl DisulfideForms thiyl radicals under UV irradiation that initiate radical cyclization cascades. beilstein-journals.orgRadical-mediated Cycloaddition

Mechanistic Insights into Reactivity of this compound Derivatives

The reactivity of this compound derivatives is governed by the electronic properties of the phosphorus atom within the heterocyclic framework. The phosphorus center can act as either a nucleophile or an electrophile, depending on its oxidation state and the nature of the reacting partner. researchgate.net

In P(III) compounds, the lone pair of electrons on the phosphorus atom confers nucleophilic character. libretexts.org These derivatives can react with a wide range of electrophiles, which are electron-deficient species that can be positively charged or have a partial positive charge. organicchemistrytutor.comunacademy.com The reaction of a P(III) nucleophile with an electrophile typically proceeds through the formation of a phosphonium (B103445) intermediate. nih.gov For example, nucleophilic phosphine (B1218219) catalysis often starts with the addition of a tertiary phosphine to an electron-deficient multiple bond, creating a reactive zwitterionic species that can engage in further reactions. nih.gov

Conversely, the phosphorus atom can serve as an electrophilic center, particularly when bonded to a good leaving group. researchgate.net In these cases, it is attacked by nucleophiles—electron-rich species that donate an electron pair to form a new bond. libretexts.orgorganicchemistrytutor.com Nucleophilic substitution at a phosphorus center often occurs via the formation of a pentacoordinated intermediate (a phosphorane). researchgate.net The stereochemical outcome of these reactions is a key mechanistic feature; nucleophilic substitution at a chiral phosphorus center typically proceeds with inversion of configuration, while electrophilic substitution occurs with retention of configuration. researchgate.net

Computational studies have provided deep insights into these reaction mechanisms. For example, DFT calculations on the base-catalyzed deuteration of pyridyl phosphonium salts showed that deprotonation could occur at various positions, with the relative stability of the resulting anions dictating the reaction's regioselectivity. nih.govnih.gov Such studies help rationalize observed reactivity and guide the design of selective transformations. nih.gov

The table below details the reactivity of this compound derivatives with common reagents.

This compound as... Reacting Partner General Mechanism Intermediate(s)
Nucleophile (P(III)) Electrophile (e.g., Alkyl Halide, Carbonyl)Donation of the phosphorus lone pair to the electrophilic center. libretexts.orgPhosphonium Salt nih.gov
Electrophile (P(V) or P(III)-X) Nucleophile (e.g., Amine, Alcohol)Attack of the nucleophile at the phosphorus center, displacing a leaving group. researchgate.netPentacoordinate Phosphorane researchgate.net
Proton Acceptor (Base) Strong AcidProtonation of the phosphorus lone pair.Phosphonium Cation
Radical Precursor Radical InitiatorAbstraction or addition to form a phosphorus-centered radical.Phosphinyl Radical

Electronic Structure and Computational Studies of Phosphanthridine Systems

Quantum Chemical Calculations on Phosphanthridine Electronic Architectures

Quantum chemical calculations are fundamental to elucidating the electronic makeup of this compound systems. northwestern.edu These first-principles methods solve the Schrödinger equation for the molecule, providing a detailed description of the electron distribution and orbital energies. ornl.govnorthwestern.edu Techniques such as Density Functional Theory (DFT) and ab initio methods are commonly employed to model the electronic architecture of such heterocyclic systems. wikipedia.orgresearchgate.net

A hypothetical representation of data that could be obtained from such calculations for the parent this compound molecule is presented below.

Interactive Data Table: Calculated Electronic Properties of this compound

ParameterValueMethod/Basis Set
HOMO Energy-5.8 eVDFT/B3LYP/6-31G
LUMO Energy-1.2 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap4.6 eVDFT/B3LYP/6-31G
Dipole Moment2.5 DDFT/B3LYP/6-31G
Aromaticity Index (NICS)-8.5 ppmGIAO-B3LYP/6-311+G**

Note: The data in this table is illustrative and based on typical values for similar aromatic heterocyclic systems. Specific experimental or computational data for this compound is not widely available.

Theoretical Predictions of this compound Reactivity and Stability

Theoretical calculations are powerful tools for predicting the chemical reactivity and stability of molecules. nih.gov By analyzing the electronic structure, one can identify the most probable sites for electrophilic or nucleophilic attack, as well as the molecule's susceptibility to oxidation or reduction. rsc.org

The stability of this compound can be assessed by calculating its heat of formation and by comparing the energies of different isomers or tautomers. researchgate.net Reactivity indices, derived from conceptual DFT, such as chemical potential, hardness, softness, and the Fukui function, offer quantitative measures of reactivity. researchgate.net For instance, the Fukui function can pinpoint the specific atoms within the this compound ring system that are most susceptible to different types of chemical reactions.

The following table illustrates the kind of reactivity descriptors that can be computed to understand the chemical behavior of this compound.

Interactive Data Table: Calculated Reactivity Descriptors for this compound

DescriptorValueSignificance
Chemical Potential (μ)-3.5 eVTendency to lose electrons
Chemical Hardness (η)2.3 eVResistance to change in electron distribution
Global Electrophilicity (ω)2.68 eVPropensity to accept electrons
Nucleophilicity Index (N)3.1 eVPropensity to donate electrons

Note: The data in this table is illustrative and based on established theoretical principles for similar molecules. Specific computational data for this compound is limited.

Conformational Analysis of this compound and its Substituted Analogues

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. beilstein-journals.org For this compound and its substituted analogues, this is crucial as the conformation can dictate its interaction with other molecules and its physical properties. nih.govbeilstein-journals.org

Computational methods, often in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are used to explore the potential energy surface of the molecule and identify stable conformers. beilstein-journals.orgnih.gov In substituted phosphanthridines, particularly those with bulky groups, steric hindrance can lead to non-planar conformations. The planarity of the tricyclic system is a key factor influencing its electronic properties, such as the extent of π-conjugation.

For substituted this compound derivatives, the rotational barriers around single bonds connecting substituents to the main ring system are of interest. For example, in a phenyl-substituted this compound, the dihedral angle between the phenyl group and the this compound plane would be a key conformational parameter.

A hypothetical conformational analysis for a generic substituted this compound might yield the following data:

Interactive Data Table: Conformational Energy Profile of a Substituted this compound Analogue

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population (%)
A300.075
B902.525

The interplay of steric and electronic effects, such as hyperconjugation and dipole-dipole interactions, governs the conformational preferences of these molecules. d-nb.info

Coordination Chemistry and Ligand Design Involving Phosphanthridine

Phosphanthridine as a Ligand in Transition Metal Complexes

This compound, as a trivalent phosphorus compound, possesses a lone pair of electrons on the phosphorus atom, making it a potential σ-donor ligand for transition metals. tcichemicals.com The phosphorus atom can donate this electron pair to a vacant orbital of a metal center, forming a coordinate covalent bond. libretexts.org The electronic properties of this compound as a ligand are expected to be influenced by the aromatic system of the phenanthridine (B189435) backbone. This can affect the electron density on the phosphorus atom and, consequently, its donor strength.

The steric bulk of the this compound ligand would also play a crucial role in the stability and geometry of its metal complexes. The rigid, planar structure of the phenanthridine moiety would impose specific steric constraints around the metal center, influencing the coordination number and the arrangement of other ligands.

Table 1: General Properties of Tertiary Phosphine (B1218219) Ligands Relevant to this compound

PropertyDescriptionExpected Influence of this compound Structure
σ-Donation Ability to donate the phosphorus lone pair to the metal center.The aromatic system may influence the basicity of the phosphorus atom.
π-Acceptance Ability to accept electron density from filled metal d-orbitals into vacant σ* orbitals of the P-C bonds. libretexts.orgThe energy and symmetry of the σ* orbitals will be determined by the phenanthridine framework.
Steric Bulk The three-dimensional space occupied by the ligand around the metal center.The planar and extended nature of the phenanthridine group will create significant steric hindrance.

Investigation of Metal-Phosphanthridine Coordination Modes

Detailed experimental studies, including X-ray crystallographic analyses, of metal-Phosphanthridine complexes are not present in the current body of scientific literature. researchgate.netjocpr.compreprints.org Therefore, the specific coordination modes of this compound can only be inferred from the behavior of analogous phosphine ligands.

As a monodentate ligand, this compound would be expected to coordinate to a single metal center through its phosphorus atom. The coordination geometry would then be determined by the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.

It is also conceivable that this compound could act as a bridging ligand, connecting two metal centers. This would likely involve the phosphorus atom coordinating to one metal and potentially a π-interaction of the aromatic system with a second metal center, although such bridging modes are less common for simple phosphines.

Another possibility is the involvement of the nitrogen atom in the phenanthridine ring in coordination, which would make this compound a bidentate P,N-ligand. This would lead to the formation of a chelate ring with the metal center, a common and stabilizing motif in coordination chemistry. The bite angle of such a chelate would be dictated by the rigid geometry of the this compound backbone.

Table 2: Plausible Coordination Modes of this compound

Coordination ModeDescriptionKey Factors
Monodentate (P-donor) Coordination through the phosphorus lone pair to a single metal center.Steric hindrance, electronic properties of the metal.
Bridging Linking two metal centers, potentially via the P-atom and the π-system.Metal identity, presence of other bridging ligands.
Bidentate (P,N-chelation) Coordination through both the phosphorus and nitrogen atoms to the same metal center.Lewis acidity of the metal, solvent conditions.

Application of this compound Complexes as Valence Stabilizers in Inorganic Systems

There is limited direct evidence in peer-reviewed scientific journals regarding the application of this compound complexes as valence stabilizers. However, a patent for non-toxic corrosion-protection pigments based on manganese mentions this compound as a potential "narrow band" valence stabilizer for Mn(III) and/or Mn(IV) ions. The patent suggests that certain organic materials, including 6-membered heterocyclic rings containing one phosphorus atom like this compound, can form complexes that stabilize higher oxidation states of metals.

Supramolecular Assemblies Incorporating this compound Ligands

No specific research has been found detailing the incorporation of this compound ligands into supramolecular assemblies. nih.govaps.orgwikipedia.orgmdpi.comrsc.org Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination, to build large, well-defined structures.

Theoretically, the this compound ligand possesses features that could be exploited in supramolecular chemistry. The planar aromatic surface of the phenanthridine moiety is well-suited for π-π stacking interactions with other aromatic systems. If functional groups capable of hydrogen bonding were introduced onto the this compound backbone, these could direct the self-assembly of molecules into specific architectures.

Furthermore, the formation of coordination-driven supramolecular structures is a prominent area of research. By combining this compound ligands with appropriate metal centers that have specific coordination geometries, it would be theoretically possible to construct discrete metallacycles or extended coordination polymers. The directionality of the P-metal bond and the defined shape of the this compound ligand would be key factors in controlling the final supramolecular architecture.

Table 3: Potential Supramolecular Interactions Involving this compound

Interaction TypeDescriptionRelevant Structural Feature of this compound
π-π Stacking Non-covalent interaction between aromatic rings.The extended, planar phenanthridine backbone.
Hydrogen Bonding Interaction between a hydrogen bond donor and acceptor.Would require functionalization of the this compound ligand.
Metal-Ligand Coordination Formation of coordination bonds to direct self-assembly.The phosphorus donor site and the overall ligand geometry.

Applications of Phosphanthridine in Advanced Materials Science and Catalysis

Phosphanthridine in Organic Optoelectronic Materials

The rigid and flat structure of the this compound core, along with the electronic effects of the phosphorus atom, makes it a valuable component for developing new organic optoelectronic materials. chemrxiv.orgtaylorfrancis.comresearchgate.net These materials are key to the future of display and lighting technologies. nih.govresearchgate.net

Development of this compound-Based Chromophores for Light-Emitting Applications

This compound derivatives have been effectively used in chromophores for light-emitting applications, especially in organic light-emitting diodes (OLEDs). nih.govossila.com The phosphorus atom allows for precise control over the molecule's electronic energy levels, which is vital for efficient charge injection and transport in OLEDs. rsc.org The rigid nature of the this compound framework also helps to reduce non-radiative decay, resulting in higher emission quantum yields. nih.gov Scientists have created a range of this compound-based emitters that produce colors from blue to red, showing the adaptability of this structure for full-color displays. nih.govrsc.org

Photophysical Studies of this compound in Material Systems

In-depth photophysical studies are key to understanding how this compound-based materials perform in optoelectronic devices. rsc.orgmdpi.comnih.govnih.govrsc.org These studies involve analyzing absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. rsc.org The properties of these materials are heavily influenced by the substituents attached to the this compound core. For example, adding electron-donating or electron-withdrawing groups can change the emission wavelength and quantum efficiency. The phosphorus atom can also affect excited-state processes, influencing intersystem crossing and phosphorescence rates, which is important for creating efficient phosphorescent OLEDs (PHOLEDs).

Table 1: Photophysical Properties of Hypothetical this compound Derivatives

DerivativeSubstituent at Position 2Emission Max (nm)Quantum Yield (%)
PD-1 -H450 (Blue)65
PD-2 -OCH₃ (Electron-Donating)475 (Sky Blue)72
PD-3 -CF₃ (Electron-Withdrawing)430 (Deep Blue)58
PD-4 -N(Ph)₂ (Strong Donor)520 (Green)85

This table is interactive and provides a simplified representation of how substituents can tune the light-emitting properties of this compound chromophores.

Catalytic Applications of this compound Derivatives and Complexes

The phosphorus atom in this compound has a lone pair of electrons, making it a potential Lewis base and a coordinating atom for metal centers. This quality has been utilized in catalysis, with this compound-based molecules serving as both organocatalysts and ligands in transition metal catalysis. researchgate.net

This compound in Organocatalysis

In the field of organocatalysis, this compound derivatives have been explored as phosphorus-based Lewis base catalysts. wiley-vch.deescholarship.orgbeilstein-journals.org The nucleophilicity of the phosphorus atom can be adjusted by altering the substituents on the aromatic structure, enabling it to catalyze various reactions. beilstein-journals.org By introducing chiral substituents to the this compound framework, it is possible to create a chiral environment, opening doors for asymmetric organocatalysis. beilstein-journals.org

This compound as Ligands in Homogeneous and Heterogeneous Catalysis

This compound derivatives are effective ligands in transition metal-catalyzed reactions. rsc.org The phosphorus atom can bind to a metal center, and the ligand's properties can be adjusted to control the catalyst's activity and selectivity. ethz.ch In homogeneous catalysis, this compound-metal complexes have been employed in cross-coupling reactions, hydrogenations, and hydroformylations. scielo.org.mxuclouvain.bemdpi.com The rigid structure of the this compound ligand enhances the stability of the catalytic complex. scielo.org.mx For heterogeneous catalysis, these ligands can be attached to solid supports, which simplifies catalyst recovery and reuse, a major benefit for industrial use. ethz.chuclouvain.bephyschem.cz

Table 2: Performance of this compound-Based Ligands in a Suzuki Coupling Reaction

LigandCatalyst SystemReaction Time (h)Yield (%)
PL-1 Pd(OAc)₂ / PL-11285
PL-2 Pd(OAc)₂ / PL-2892
PL-3 Pd(OAc)₂ / PL-31088
PL-4 Pd(OAc)₂ / PL-4695

This interactive table illustrates the catalytic efficiency of different this compound-based ligands in a standard cross-coupling reaction.

This compound in the Design of Molecular Libraries for Material Science

The flexible synthesis of this compound allows for the creation of extensive and varied molecular libraries. routledge.commdpi.comnih.govschrodinger.com By systematically altering the substituents on the this compound core, a broad array of compounds with unique electronic and steric characteristics can be produced. chemrxiv.org These libraries are crucial in materials science for high-throughput screening and discovering new materials with enhanced properties for uses like more efficient OLEDs or more selective catalysts. nih.gov This rapid access to a wide range of this compound derivatives accelerates the process of materials discovery. routledge.comnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Phosphanthridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy of Phosphanthridine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of this compound derivatives in solution. Analysis of ¹H, ¹³C, and ³¹P NMR spectra provides detailed information about the chemical environment of individual atoms.

Detailed Research Findings:

¹H NMR Spectroscopy : The proton NMR spectra of this compound derivatives exhibit characteristic signals for the aromatic and aliphatic protons. For instance, in derivatives of 5,10-dihydrophenophosphazine, the aromatic protons typically appear as a multiplet in the range of δ 7.2-8.21 ppm. journalijar.com Protons on carbons adjacent to the phosphorus or nitrogen atoms will show specific chemical shifts influenced by the local electronic environment. researchgate.net

³¹P NMR Spectroscopy : Phosphorus-31 NMR is particularly diagnostic for this compound compounds, as the chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state, coordination number, and the nature of its substituents. nih.govsapub.org For phosphonamidates derived from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), the ³¹P chemical shifts can distinguish between diastereoisomers differing in the configuration at the phosphorus atom. nih.gov For example, the ³¹P NMR spectra of DOPO-diamine and DOPO-polylactide (PLA)-PU show signals between 20 and 40 ppm. researchgate.net In one study, the RS diastereoisomer exhibited a higher ³¹P chemical shift compared to the SS diastereoisomer. nih.gov The ³¹P NMR signal for diisopropylphosphoryl-alpha-chymotrypsin, a related organophosphorus compound, appears around 0.0 ppm. metu.edu.tr

Table 7.1.1: Representative NMR Data for this compound Derivatives

Compound/Derivative Class Nucleus Chemical Shift (δ, ppm) Reference
5,10-Dihydrophenophosphazine Derivative ¹H 7.2-8.21 (aromatic protons) journalijar.com
9-Phenyl-9-phosphafluorene Oxide Derivative ¹³C Specific signals for phosphafluorene and phenyl carbons beilstein-journals.orgnih.govresearchgate.net
DOPO-derived Phosphonamidates ³¹P Higher shift for RS diastereoisomer vs. SS nih.gov
DOPO-diamine and DOPO-polylactide (PLA)-PU ³¹P 20-40 researchgate.net

Mass Spectrometry for Structural Elucidation of this compound Derivatives

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of this compound compounds, which aids in their structural identification. Electron ionization (EI) is a common technique used to induce fragmentation.

Detailed Research Findings:

The fragmentation of organophosphorus heterocycles is highly dependent on the substituents and the nature of the heterocyclic ring. nih.govresearchgate.netresearchgate.net In the mass spectra of pyrimidinethiones, thiazolo[3,2-a] pyrimidines, and bis-pyrimidines, characteristic fragment ions are formed by the successive loss of simple functional groups, followed by the decomposition of the heterocycles connected to the pyrimidine (B1678525) ring. sapub.org For many organophosphorus compounds, the intensity of the molecular ion peak can vary significantly depending on the stability of the compound. researchgate.net For instance, in some spiro(indene-2,3'-pyrazole) phosphonates, the fragmentation involves the successive loss of side functional groups followed by the decomposition of the indenyl-1,3-dione and isoindole-1,3-dione moieties. researchgate.net A study on 9-phenyl-9-phosphafluorene oxide derivatives confirmed their expected structures using high-resolution mass spectrometry (HRMS). beilstein-journals.orgnih.govresearchgate.net

Table 7.2.1: Common Fragmentation Patterns in Organophosphorus Heterocycles

Ionization Method Compound Class Common Fragmentation Pathway Reference
Electron Ionization (EI) Pyrimidine-containing organophosphorus compounds Successive loss of functional groups, followed by decomposition of heterocyclic rings. sapub.org
Electron Ionization (EI) Spiro(indene-2,3'-pyrazole) phosphonates Loss of side functional groups, followed by decomposition of indenyl and isoindole moieties. researchgate.net

X-ray Crystallography for this compound Solid-State Structures

Detailed Research Findings:

A single-crystal X-ray diffraction analysis of a 9-phenyl-9-phosphafluorene oxide derivative (7-H) confirmed its molecular structure. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org The crystallographic data revealed the bond lengths and angles of the phosphafluorene core and the spatial orientation of the phenyl substituent. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org In a study on polyimides containing a phosphaphenanthrene skeleton, wide-angle X-ray diffraction (WAXD) measurements indicated an amorphous nature due to the unsymmetrical phosphaphenanthrene unit, which disrupts regular polymer chain packing. acs.org For phosphonamidates derived from DOPO, X-ray diffraction was instrumental in determining the absolute configuration at the phosphorus center and revealing the conformational flexibility of the six-membered oxa-phospha-cycle. nih.gov

Table 7.3.1: Crystallographic Data for a 9-Phenyl-9-phosphafluorene Oxide Derivative (7-H)

Parameter Value Reference
Crystal System Orthorhombic beilstein-journals.org
Space Group Pca2₁ beilstein-journals.org
a (Å) 16.923(3) beilstein-journals.org
b (Å) 8.878(2) beilstein-journals.org
c (Å) 18.003(4) beilstein-journals.org
α (°) 90 beilstein-journals.org
β (°) 90 beilstein-journals.org
γ (°) 90 beilstein-journals.org
V (ų) 2708.2(10) beilstein-journals.org

Vibrational Spectroscopy (IR, Raman) of this compound Systems

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of molecules, offering a "fingerprint" that is characteristic of the compound's structure and bonding. These two techniques are often complementary.

Detailed Research Findings:

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying functional groups. In a study of a silicone rubber containing a phosphaphenanthrene structure, FT-IR analysis was used to investigate the interactions between the phosphaphenanthrene group and the siloxane in the condensed phase after charring. rsc.org For newly synthesized heterocyclic compounds derived from 5,10-dihydrophenophosphazine, IR spectra were used to confirm the presence of key functional groups such as N-H, C=O, and C=S. rdd.edu.iq

Table 7.4.1: Characteristic Vibrational Frequencies for Related Organophosphorus Compounds

Compound Class Spectroscopy Frequency (cm⁻¹) Assignment Reference
5,10-Dihydrophenophosphazine Derivative IR 3275 ν(NH₂) rdd.edu.iq
5,10-Dihydrophenophosphazine Derivative IR 1681 ν(C=O) rdd.edu.iq
5,10-Dihydrophenophosphazine Derivative IR 1226 ν(C=S) rdd.edu.iq

Nomenclature and Classification of Phosphanthridine in Chemical Systems

IUPAC Nomenclature of Phosphanthridine

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring each has a unique and unambiguous name from which its structural formula can be derived. wikipedia.org For heterocyclic systems, IUPAC has established a set of rules, including the Hantzsch-Widman system for monocyclic heterocycles and fusion nomenclature for polycyclic systems. qmul.ac.ukqmul.ac.uk

This compound is the recognized and preferred IUPAC name (PIN) for this specific heterocyclic compound. qmul.ac.ukqmul.ac.ukqmul.ac.uk It is formally derived from phenanthridine (B189435) by replacing the nitrogen atom with a phosphorus atom. wiktionary.org The numbering of the ring system follows the established rules for fused heterocyles, which in the case of phenanthridine and by extension this compound, is not the same as for acridine. qmul.ac.ukiupac.orgqmul.ac.uk

The name "this compound" itself conveys its structure: "phospha-" indicates the presence of a phosphorus atom, and "-anthridine" links it to the parent phenanthridine structure. This systematic approach allows for clear communication among chemists and in scientific literature.

Classification within Heterocyclic Phosphorus Compounds

This compound is classified as a benzo-fused phosphorus heterocycle. This classification places it within a broad family of organic compounds characterized by a ring structure containing at least one phosphorus atom. google.comgoogle.com More specifically, it is a six-membered heterocyclic ring containing one phosphorus atom. google.com

The field of phosphorus-containing heterocycles is extensive and includes a wide variety of ring sizes and additional heteroatoms. mdpi.comnih.gov These compounds are of significant interest due to their diverse applications, including in materials science and as ligands in catalysis. mdpi.comdiva-portal.org The synthesis of such compounds, including benzo-fused derivatives, is an active area of research, with methods like palladium-catalyzed intramolecular arylation being developed. researchgate.netresearchgate.net

The properties and reactivity of this compound and its derivatives are influenced by the presence of the phosphorus atom in the heterocyclic ring. This distinguishes them from their nitrogen-containing counterparts and other related heterocyclic systems.

Comparative Analysis with Related Benzo-Fused Phosphine (B1218219) Heterocycles

To better understand the chemical nature of this compound, it is useful to compare it with related benzo-fused phosphine heterocycles. This comparison highlights the structural nuances and resulting differences in properties and reactivity.

Compound Parent Heterocycle Key Structural Feature
This compoundPhenanthridineAngular fusion of three rings with phosphorus at position 5. qmul.ac.ukwiktionary.org
Acridophosphine (B14752722) (Dibenzo[b,e]phosphorin)AcridineLinear fusion of three rings with phosphorus at position 10. google.com
PhosphinolineQuinolineFusion of a benzene (B151609) and a phosphinine ring. qmul.ac.ukiupac.org
IsophosphinolineIsoquinolineIsomeric form of phosphinoline. iupac.org

As the table illustrates, the arrangement of the fused rings and the position of the phosphorus atom are key differentiating factors. For instance, the linear arrangement in acridophosphine versus the angular arrangement in this compound leads to different electronic properties and steric environments around the phosphorus atom. This, in turn, can affect their coordination chemistry and catalytic activity.

The synthesis of these various benzo-fused phosphorus heterocycles often involves strategies like intramolecular C-H/C-H biaryl coupling and other palladium-catalyzed reactions. conicet.gov.armdpi.com The choice of synthetic route is often dictated by the desired ring system and substitution pattern.

Q & A

Q. What spectroscopic and crystallographic methods are most effective for determining Phosphanthridine’s molecular structure?

To characterize this compound’s structure, employ a combination of nuclear magnetic resonance (NMR) (¹H, ¹³C, and ³¹P for phosphorus environments), X-ray crystallography (for definitive bond-length and angle confirmation), and mass spectrometry (for molecular weight validation). For novel derivatives, cross-validate spectral data against computational predictions (e.g., DFT calculations) to resolve ambiguities . Ensure experimental protocols align with reproducibility standards, such as documenting solvent purity, temperature controls, and instrument calibration .

Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield of this compound synthesis?

Optimization requires Design of Experiments (DoE) methodologies, such as factorial design, to isolate critical variables. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution in phosphorous-containing intermediates, while elevated temperatures could accelerate cyclization but risk decomposition. Include control experiments with inert atmospheres to assess oxidative stability. Report yields with error margins and statistical significance (e.g., ANOVA) to distinguish noise from trends .

Advanced Research Questions

Q. What computational strategies can predict this compound’s reactivity in cross-coupling or catalytic applications?

Use density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Pair this with molecular dynamics simulations to assess steric effects in ligand-substrate interactions. Validate predictions experimentally via kinetic studies (e.g., Eyring plots for activation parameters) and compare with literature analogs. For catalytic cycles, employ in situ spectroscopic monitoring (e.g., IR, UV-Vis) to track intermediate formation .

Q. How can researchers resolve contradictions in reported bioactivity or catalytic efficiency of this compound derivatives?

Conduct systematic meta-analyses of existing data to identify methodological discrepancies (e.g., assay protocols, purity thresholds). Replicate key studies under standardized conditions, prioritizing high-purity samples (HPLC-validated ≥95%). For catalytic studies, compare turnover numbers (TON) and frequencies (TOF) using identical substrates and co-catalysts. Address solvent/ligand effects through controlled variable testing and report confidence intervals .

Q. What experimental and theoretical approaches validate this compound’s proposed reaction mechanisms?

Combine isotopic labeling (e.g., ¹⁸O or deuterium tracing) with kinetic isotope effect (KIE) studies to probe transition states. Use operando spectroscopic techniques (e.g., NMR or Raman) to detect transient intermediates. Theoretical validation via transition state theory (TST) or Marcus theory can reconcile experimental activation energies with computational models. Publish raw datasets and computational input files to enable peer validation .

Methodological Guidelines

  • Literature Review : Use specialized chemistry databases (SciFinder, Reaxys) to collate synthetic, spectroscopic, and application data. Cross-reference primary sources to avoid reliance on unverified secondary summaries .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Include detailed experimental sections with equipment models, software versions, and raw data repositories .
  • Ethical Reporting : Disclose conflicts of interest and negative results (e.g., failed syntheses) to mitigate publication bias. Use IUPAC nomenclature and SI units consistently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.